molecular formula C10H5Cl2NO3 B116978 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid CAS No. 300675-28-9

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid

Cat. No.: B116978
CAS No.: 300675-28-9
M. Wt: 258.05 g/mol
InChI Key: HVXHDYSWCHQWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid is a quinoline derivative known for its diverse biological activities This compound is part of the quinolone family, which is widely recognized for its antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 7,8-dichloro-4-hydroxy-1H-quinoline-3-carboxylic acid.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in antibacterial drugs like ciprofloxacin.

    7,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid: Another quinoline derivative with potential antimicrobial activity.

Uniqueness

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for distinct interactions with molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXHDYSWCHQWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351180
Record name 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144061-33-6
Record name 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid
Reactant of Route 2
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid
Reactant of Route 3
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid
Reactant of Route 4
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid
Reactant of Route 6
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.